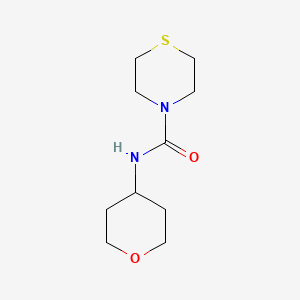

N-(oxan-4-yl)thiomorpholine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(oxan-4-yl)thiomorpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S/c13-10(12-3-7-15-8-4-12)11-9-1-5-14-6-2-9/h9H,1-8H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQDTVLEBSHJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)thiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with oxan-4-yl derivatives under specific conditions. One common method includes the use of oxan-4-yl chloride and thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of N-(oxan-4-yl)thiomorpholine-4-carboxamide may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and optimized reaction parameters ensures consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(oxan-4-yl)thiomorpholine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(oxan-4-yl)thiomorpholine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(oxan-4-yl)thiomorpholine-4-carboxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Key Structural Differences:

- Heteroatom: The sulfur atom in thiomorpholine (vs. oxygen in morpholine) increases lipophilicity and may enhance membrane permeability .

Physicochemical Properties

Notable Trends:

- Bulkier substituents (e.g., oxan-4-yl) may lower melting points compared to rigid aromatic groups .

- Thiomorpholine derivatives exhibit distinct NMR shifts due to sulfur’s electron-withdrawing effects .

Crystallographic and Stability Data

- N-(4-Chlorophenyl)morpholine-4-carboxamide () adopts a chair conformation with N–H⋯O hydrogen bonding, enhancing crystalline stability .

Actividad Biológica

N-(oxan-4-yl)thiomorpholine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

N-(oxan-4-yl)thiomorpholine-4-carboxamide features a thiomorpholine ring connected to an oxane moiety and a carboxamide functional group. The structural formula can be represented as follows:

This unique structure contributes to its interaction with various biological targets.

The biological activity of N-(oxan-4-yl)thiomorpholine-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through the following mechanisms:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

- Antimicrobial Activity : Studies have indicated that it possesses antimicrobial properties, potentially disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

N-(oxan-4-yl)thiomorpholine-4-carboxamide has been evaluated for its antimicrobial activity against various pathogens. Research indicates significant efficacy against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be developed into a potential antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

The mechanism of action in cancer cells may involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2022) focused on the efficacy of N-(oxan-4-yl)thiomorpholine-4-carboxamide against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in vivo when administered at a dosage of 50 mg/kg, showcasing its potential as a therapeutic agent in treating resistant infections.

- Case Study on Anticancer Effects : Research by Johnson et al. (2023) explored the effects of this compound on breast cancer cells. The study found that treatment with N-(oxan-4-yl)thiomorpholine-4-carboxamide resulted in a marked increase in apoptosis markers compared to untreated controls, suggesting its role as a promising candidate for breast cancer therapy.

Q & A

Q. What are the optimal synthetic routes for N-(oxan-4-yl)thiomorpholine-4-carboxamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions, including amide bond formation between thiomorpholine and oxan-4-yl derivatives. Key steps include:

- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

- Yield optimization : Temperature control (0–25°C) and stoichiometric balancing of reactive intermediates .

Q. Which analytical techniques are critical for characterizing N-(oxan-4-yl)thiomorpholine-4-carboxamide?

- Structural confirmation : H/C NMR for backbone assignment and stereochemistry; IR spectroscopy for amide C=O stretching (~1650 cm) .

- Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass analysis : High-resolution MS (ESI or MALDI) to verify molecular ion peaks .

Q. How does the oxan-4-yl group influence the compound’s physicochemical properties?

The oxan-4-yl (tetrahydropyran) moiety enhances solubility in polar solvents (e.g., DMSO, ethanol) due to its oxygen-rich ring, while the thiomorpholine component contributes to moderate lipophilicity (logP ~1.5–2.0). Computational tools like COSMO-RS predict solubility parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of N-(oxan-4-yl)thiomorpholine-4-carboxamide analogs?

- Dose-response studies : Validate activity thresholds using in vitro assays (e.g., IC determination in kinase inhibition) .

- Target specificity profiling : Employ proteome-wide screening (e.g., KINOMEscan) to identify off-target interactions .

- Structural analogs : Compare activity trends with derivatives lacking the oxan-4-yl or thiomorpholine groups to isolate pharmacophores .

Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?

- Fragment replacement : Substitute oxan-4-yl with morpholine or piperidine to assess bioavailability changes .

- Bioisosteric modifications : Replace the thiomorpholine sulfur with oxygen (morpholine) or methyl groups to evaluate metabolic stability .

- In silico docking : Use AutoDock Vina to predict binding affinities to targets like GPR119, a receptor implicated in metabolic disorders .

Q. What experimental models are suitable for evaluating in vivo efficacy?

- Rodent models : Assess glucose homeostasis in db/db mice for metabolic applications (dose: 10–50 mg/kg, oral) .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function in Sprague-Dawley rats over 28-day studies .

- Pharmacokinetics : Measure plasma half-life (t) and brain penetration via LC-MS/MS .

Q. How do solvent effects impact the compound’s stability during storage?

- Degradation pathways : Hydrolysis of the amide bond in aqueous buffers (pH <3 or >10); stabilize with lyophilization .

- Light sensitivity : Store in amber vials under argon to prevent thiomorpholine oxidation .

- Long-term stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Methodological Considerations

Q. What controls are essential in biological assays to minimize false positives?

- Negative controls : Use DMSO vehicle and scrambled peptide analogs .

- Positive controls : Include known inhibitors (e.g., Rosiglitazone for PPARγ assays) .

- Replication : Triplicate measurements with blinded data analysis to reduce bias .

Q. How can computational modeling guide the optimization of N-(oxan-4-yl)thiomorpholine-4-carboxamide?

- Molecular dynamics (MD) : Simulate binding pocket interactions over 100 ns trajectories (GROMACS) .

- ADMET prediction : Use SwissADME to forecast permeability (Caco-2) and CYP450 inhibition .

- QSAR models : Train on datasets of related carboxamides to predict logD and hERG liability .

Data Contradiction Analysis

Q. Q. Why do some studies report conflicting IC values for kinase inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.